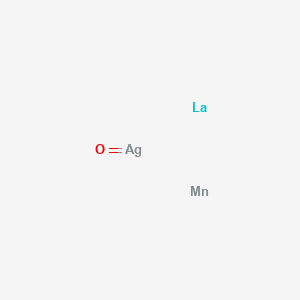

Lanthanum;manganese;oxosilver

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Lanthanum manganese oxosilver is a compound that combines the elements lanthanum, manganese, and silver with oxygen. This compound is part of a broader class of materials known as mixed metal oxides, which are known for their diverse and valuable properties. Lanthanum manganese oxosilver is particularly notable for its catalytic and electronic properties, making it a subject of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lanthanum manganese oxosilver can be synthesized using several methods, including:

-

Ionic Liquid-Assisted Hydrothermal Method: : This method involves the use of ionic liquids to regulate the formation of lanthanum manganese mixed metal oxides. The process typically involves dissolving the metal precursors in an ionic liquid and subjecting the mixture to hydrothermal conditions. This method has been shown to produce highly uniform and well-defined nanoparticles .

-

Solid-State Reaction: : This traditional method involves mixing the metal oxides or carbonates of lanthanum, manganese, and silver in stoichiometric ratios and heating the mixture at high temperatures. This process facilitates the diffusion of ions and the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of lanthanum manganese oxosilver may involve large-scale solid-state reactions or advanced techniques such as chemical vapor deposition (CVD) and physical vapor deposition (PVD). These methods allow for the precise control of the composition and properties of the resulting material, making them suitable for high-volume production.

Chemical Reactions Analysis

Types of Reactions

Lanthanum manganese oxosilver undergoes several types of chemical reactions, including:

-

Oxidation-Reduction Reactions: : The compound can participate in redox reactions, where it can either donate or accept electrons. This property is particularly useful in catalytic applications .

-

Substitution Reactions: : In these reactions, one or more atoms in the compound can be replaced by other atoms or groups, altering its properties and functionality.

Common Reagents and Conditions

Oxidizing Agents: Oxygen, hydrogen peroxide, and other oxidizing agents can be used to facilitate oxidation reactions.

Reducing Agents: Hydrogen, carbon monoxide, and other reducing agents are commonly used in reduction reactions.

Catalysts: Various catalysts, including platinum and palladium, can be used to enhance the reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce higher oxides, while reduction reactions may yield lower oxides or elemental forms of the metals involved.

Scientific Research Applications

Lanthanum manganese oxosilver has a wide range of scientific research applications, including:

Catalysis: The compound is used as a catalyst in various chemical reactions, including the selective oxidation of alkanes and the reduction of carbon dioxide

Environmental Remediation: It is employed in the removal of pollutants from water and air, such as the advanced removal of phosphate from water to prevent eutrophication.

Energy Storage: The compound is investigated for use in energy storage devices, such as batteries and supercapacitors, due to its excellent redox properties.

Biomedical Applications: Research is ongoing into its potential use in medical devices and drug delivery systems, leveraging its unique chemical and physical properties.

Mechanism of Action

The mechanism by which lanthanum manganese oxosilver exerts its effects is primarily through its redox activity and catalytic properties. The compound can facilitate the transfer of electrons in redox reactions, making it an effective catalyst. The presence of oxygen vacancies and the ability to undergo reversible oxidation and reduction are key factors in its functionality .

Comparison with Similar Compounds

Lanthanum manganese oxosilver can be compared to other similar compounds, such as:

Lanthanum Strontium Manganite: This compound is also a mixed metal oxide with similar catalytic properties but includes strontium instead of silver.

Lanthanum Calcium Manganite: Another related compound that includes calcium, known for its use in solid oxide fuel cells.

Copper Oxide Nanoparticles Doped with Lanthanum, Magnesium, and Manganese: These nanoparticles exhibit similar catalytic and electronic properties but differ in their specific applications and performance characteristics.

Lanthanum manganese oxosilver stands out due to the unique combination of lanthanum, manganese, and silver, which imparts distinct catalytic and electronic properties that are not found in other similar compounds.

Properties

CAS No. |

618429-78-0 |

|---|---|

Molecular Formula |

AgLaMnO |

Molecular Weight |

317.711 g/mol |

IUPAC Name |

lanthanum;manganese;oxosilver |

InChI |

InChI=1S/Ag.La.Mn.O |

InChI Key |

ZGGAENDWDHAMDG-UHFFFAOYSA-N |

Canonical SMILES |

O=[Ag].[Mn].[La] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[Bromo(difluoro)methoxy]-1,2,2-trifluoroethene](/img/structure/B15167244.png)

![N-({4-[(Methylamino)methyl]cyclohexyl}methyl)-N'-quinolin-3-ylurea](/img/structure/B15167286.png)

![5-[(2-Phenylethenyl)sulfanyl]quinoline](/img/structure/B15167295.png)

![N-{2-[(3-Aminopropyl)disulfanyl]ethyl}prop-2-ynamide](/img/structure/B15167308.png)

![Ethyl [3-(4-chloro-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetate](/img/structure/B15167329.png)

![1-[3-[2-(3-Phenylpropylamino)ethylamino]propyl]pyrrolidin-2-one](/img/structure/B15167333.png)

propanedinitrile](/img/structure/B15167346.png)